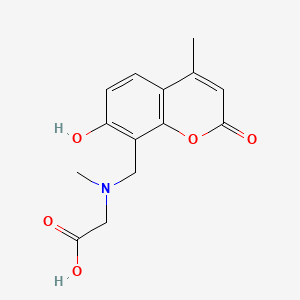

N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl)sarcosine

Description

Properties

IUPAC Name |

2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methyl-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-8-5-13(19)20-14-9(8)3-4-11(16)10(14)6-15(2)7-12(17)18/h3-5,16H,6-7H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGUJKYUDQUTSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2CN(C)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203148 | |

| Record name | N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl)sarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54696-41-2 | |

| Record name | N-[(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl]-N-methylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54696-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl)sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054696412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl)sarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl]sarcosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material Synthesis: Coumarin Derivatives

The synthesis typically begins with the preparation of 7-hydroxy-4-methylcoumarin derivatives, which serve as the core structure for further modification.

- Synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate (Intermediate 1)

This intermediate is prepared by reacting 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one with 4-methoxybenzoic acid in dry pyridine, using POCl3 as a catalyst. The reaction is carried out under cooling and stirring, followed by overnight incubation. The product is isolated by acidification and crystallization, yielding pale yellow needles with a melting point of 150°C and a yield of 66%.

Base Catalyzed Baker-Venkatraman Transformation (BVT)

- Formation of 1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-3-(4-methoxyphenyl)propane-1,3-dione (Intermediate 2)

Intermediate 1 undergoes BVT by treatment with pulverized KOH in dry pyridine at elevated temperatures (125-130°C) for 5-6 hours. The reaction mixture is then acidified to precipitate the product, which is purified by washing and crystallization. This step introduces a 1,3-diketone functionality essential for subsequent transformations. The product is obtained as brownish needles with a melting point of 180°C and a yield of 63%.

Amination and Cyclization to Form Coumarin-Sarcosine Derivative

Amination with Sarcosine or Sarcosine Derivatives

The key step for preparing N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl)sarcosine involves the nucleophilic substitution or condensation of the coumarin derivative (such as Intermediate 2) with sarcosine or its derivatives. Although direct literature on this exact step for this compound is limited in the search results, analogous methods involve refluxing the coumarin diketone intermediate with amines or amino acid derivatives in ethanol or other suitable solvents, often in the presence of a base like piperidine to facilitate cyclization and amide bond formation.Reaction Conditions

Typical conditions include refluxing at 70-80°C for 40-45 minutes, followed by acidification and crystallization to isolate the product. The reaction is monitored by thin-layer chromatography (TLC) and characterized by IR, NMR, and mass spectrometry to confirm the structure.

Purification and Analysis

- Chromatographic Separation

this compound can be separated and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is effective for this purpose. The method is scalable and suitable for preparative separation and pharmacokinetic studies.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Compound | Reagents/Conditions | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| 1 | 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate | 8-acetyl-7-hydroxy-4-methylcoumarin + 4-methoxybenzoic acid, POCl3, pyridine, overnight | 66 | 150 | Esterification step |

| 2 | 1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-3-(4-methoxyphenyl)propane-1,3-dione | KOH, pyridine, 125-130°C, 5-6 hours | 63 | 180 | Baker-Venkatraman transformation |

| 3 | This compound (target) | Reaction with sarcosine derivative, ethanol, piperidine, reflux 70-80°C, 40-45 min | Not specified | Not specified | Amination and cyclization step |

| 4 | Purified final compound | RP-HPLC using Newcrom R1 column, MeCN/water/phosphoric acid or formic acid | N/A | N/A | Purification and analysis |

Research Findings and Analytical Data

Spectral Characterization

The intermediates and final compounds are characterized by IR spectroscopy showing characteristic carbonyl (C=O) stretches around 1670-1730 cm^-1, aromatic C=C stretches near 1460-1500 cm^-1, and N-H stretches around 2930-2980 cm^-1 for amine derivatives.

Proton NMR spectra show methyl group signals near 2.4 ppm, methoxy groups near 3.9 ppm, and aromatic protons between 6.9-8.1 ppm. The amine proton appears as a doublet near 4.1 ppm.Mass Spectrometry

Mass spectra confirm molecular weights consistent with the target compounds, supporting the successful synthesis of the coumarin-sarcosine derivatives.Chromatographic Behavior The compound exhibits moderate polarity with a LogP of approximately 0.713, making it amenable to reverse-phase chromatographic methods for purification and analysis.

Chemical Reactions Analysis

Types of Reactions: N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl)sarcosine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a corresponding ketone.

Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl group.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the 8-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution Reactions: Nucleophiles such as amines or alcohols can be used, with reaction conditions typically involving heating and the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of 7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carboxylic acid.

Reduction: Formation of 7,8-dihydroxy-4-methyl-2H-1-benzopyran-2-one.

Substitution Reactions: Formation of various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

Analytical Chemistry

N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl)sarcosine has been utilized in analytical methods, particularly in High Performance Liquid Chromatography (HPLC). A study demonstrated its effective separation using a Newcrom R1 HPLC column, where the mobile phase consisted of acetonitrile and water with phosphoric acid. This method is scalable for preparative separation and suitable for pharmacokinetic studies, highlighting its significance in drug development and quality control processes .

Pharmacological Research

Research indicates that this compound exhibits potential pharmacological properties, particularly as an anti-inflammatory and antioxidant agent. Its structural similarity to flavonoids suggests that it may interact with biological systems similarly, which warrants further investigation into its therapeutic effects on diseases characterized by oxidative stress and inflammation.

Drug Development

The compound's unique structure allows it to serve as a lead compound for developing new drugs targeting various conditions. Its ability to modulate biological pathways makes it a candidate for further exploration in medicinal chemistry. Preliminary studies suggest that derivatives of this compound could enhance bioavailability and efficacy in treating specific ailments.

Case Study 1: HPLC Method Development

A comprehensive study was conducted to develop an HPLC method for the analysis of this compound. The researchers evaluated different mobile phases and column types, ultimately identifying optimal conditions that provided high resolution and sensitivity for detecting the compound in complex matrices. This method has implications for quality assurance in pharmaceutical manufacturing .

Case Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant activity of this compound was assessed using various in vitro models. The results indicated significant free radical scavenging activity, suggesting potential applications in nutraceutical formulations aimed at reducing oxidative stress-related diseases .

Mechanism of Action

The mechanism by which N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl)sarcosine exerts its effects involves:

Molecular Targets: The compound interacts with specific enzymes and receptors in the body, leading to its biological effects.

Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl)sarcosine is unique due to its specific structural features and biological activities. Similar compounds include:

7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative without the sarcosine moiety.

Coumarin-3-carboxylic acid: Another coumarin derivative with different functional groups.

Scopoletin: A naturally occurring coumarin with similar antioxidant properties.

These compounds share some similarities in structure and biological activity but differ in their specific applications and mechanisms of action.

Biological Activity

N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-yl)methyl)sarcosine is a compound of interest due to its structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C14H15NO5

- Molecular Weight : 277.277 g/mol

- CAS Number : 54696-41-2

- InChI Key : MGGUJKYUDQUTSV-UHFFFAOYSA-N

Biological Activity Overview

This compound belongs to the class of coumarin derivatives, which are known for their diverse biological activities. These include:

- Antioxidant Activity : Coumarins exhibit significant antioxidant properties, which can help in reducing oxidative stress in cells .

- Antimicrobial Effects : Some studies suggest that coumarin derivatives have antimicrobial properties, potentially inhibiting the growth of various pathogens .

- Antitumor Activity : Research indicates that certain coumarin derivatives can induce apoptosis in cancer cells, suggesting a role in cancer therapy .

The biological activity of this compound may involve several mechanisms:

1. Inhibition of Enzymatic Activity

Coumarins can inhibit key enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter metabolism and could be targeted for neuroprotective effects .

2. Modulation of Signaling Pathways

These compounds may influence various signaling pathways involved in cell growth and survival, including those related to inflammation and apoptosis.

Research Findings

A review of literature reveals limited specific studies directly focusing on this compound; however, insights can be drawn from related coumarin studies:

Case Studies

While specific case studies on this compound are scarce, related compounds have been evaluated:

- Anticancer Studies : Coumarin derivatives have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth through apoptosis induction.

- Neuroprotective Studies : Some derivatives have been shown to protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.

Q & A

Q. Basic Research Focus

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl at C4, hydroxyl at C7, and sarcosine linkage at C8). Coumarin carbonyl (C2=O) appears at ~160 ppm in ¹³C NMR.

- HRMS : Validate molecular weight (expected [M+H]⁺ ~318.12 g/mol).

- IR Spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .

- Chromatography : Use gradient HPLC with UV detection (λ = 254 nm for coumarin absorption) to assess purity .

How can researchers design assays to evaluate this compound’s bioactivity in kinase inhibition or receptor modulation?

Q. Advanced Research Focus

- Kinase Inhibition Assays :

- Use fluorescence-based ADP-Glo™ Kinase Assay with recombinant kinases (e.g., MAPK, PI3K). Compare IC₅₀ values to known inhibitors like PD98059 (a MAPK inhibitor) .

- Include ATP concentration titrations to assess competitive binding.

- Receptor Binding Studies :

- Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) to measure binding affinity (Kᵢ).

- Use HEK293 cells transfected with target receptors (e.g., dopamine D2 receptor) .

What experimental strategies can resolve contradictions in bioactivity data across different cell lines or assays?

Q. Advanced Research Focus

- Assay Variability Mitigation :

- Standardize cell culture conditions (e.g., passage number, serum type) and assay parameters (e.g., ATP concentration in kinase assays).

- Include positive controls (e.g., LY294002 for PI3K inhibition) to normalize inter-assay variability .

- Mechanistic Follow-Up :

- Perform RNA-seq or phosphoproteomics to identify off-target pathways.

- Validate using CRISPR/Cas9 knockout models of suspected targets .

What methodologies are recommended for studying the compound’s solubility, stability, and metabolic fate?

Q. Basic Research Focus

- Solubility : Test in aqueous buffers (pH 1–10) and DMSO using nephelometry. Optimize with co-solvents (e.g., PEG-400) for in vitro assays .

- Stability :

- Metabolism : Use liver microsomes (human/rat) and UPLC-QTOF to detect phase I/II metabolites .

How can molecular docking and dynamics simulations predict the compound’s interaction with novel targets?

Q. Advanced Research Focus

- Docking Workflow :

- Prepare the compound’s 3D structure (e.g., Gaussian-optimized geometry at B3LYP/6-31G* level).

- Use AutoDock Vina to screen against kinase or GPCR crystal structures (e.g., PDB: 1ATP for PI3K).

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Perform MD simulations (AMBER) to assess binding stability .

What strategies address low yields in sarcosine coupling reactions during synthesis?

Q. Basic Research Focus

- Reaction Optimization :

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry .

How can researchers differentiate this compound’s fluorescence properties from structurally similar coumarin derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.